

# PD-166285: A Comparative Analysis of Kinase Inhibition

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## Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the multi-targeted kinase inhibitor PD-166285 against other established inhibitors, supported by experimental data and detailed protocols.

PD-166285 is a potent, ATP-competitive inhibitor of a range of protein kinases, demonstrating significant activity against key targets implicated in cancer cell signaling. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC<sub>50</sub>) values against several kinases, alongside data for well-established inhibitors, to offer a clear perspective on its potency and selectivity.

## Data Presentation: Comparative IC<sub>50</sub> Values

The inhibitory activity of PD-166285 and a selection of other kinase inhibitors are summarized below. These values, derived from in vitro kinase assays, highlight the potency of PD-166285 against multiple oncogenic kinases.

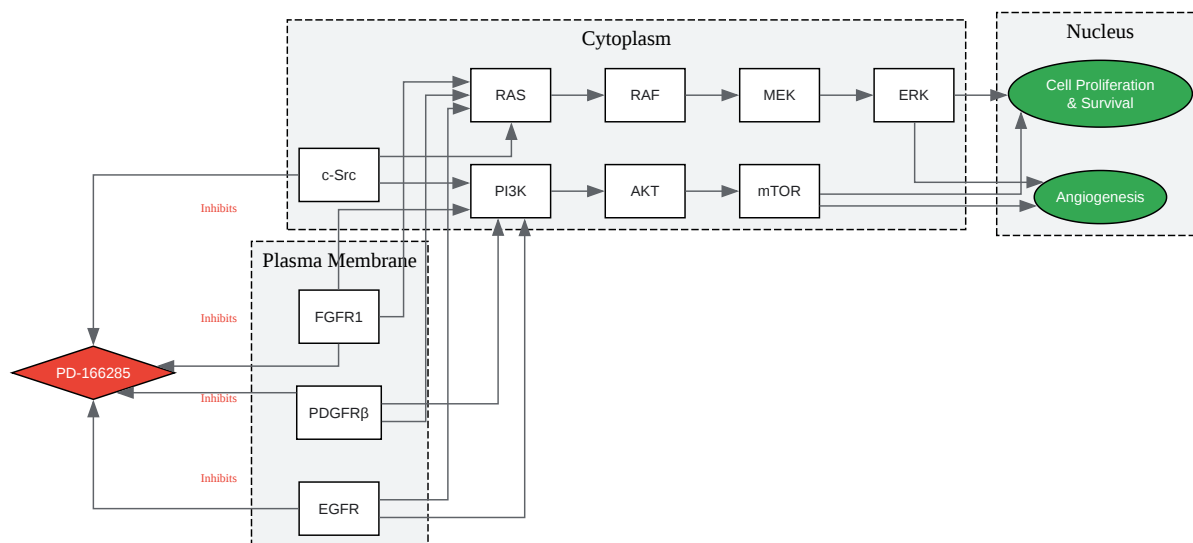
Kinase Target	PD-166285 IC50 (nM)	Comparative Inhibitor	Comparative Inhibitor IC50 (nM)
c-Src	8.4[1][2]	Dasatinib	0.8
FGFR1	39.3[1][2]	AZD4547	0.2
EGFR	87.5[1][2]	Gefitinib	26 - 57 (cell-based)
PDGFRβ	98.3[1][2]	Imatinib	100 (cell-based)
Wee1	24[1][3]	-	-
Myt1	72[3]	-	-
MAPK	5,000[2]	-	-
PKC	22,700[2]	Staurosporine	0.7
Chk1	3,433[3]	-	-

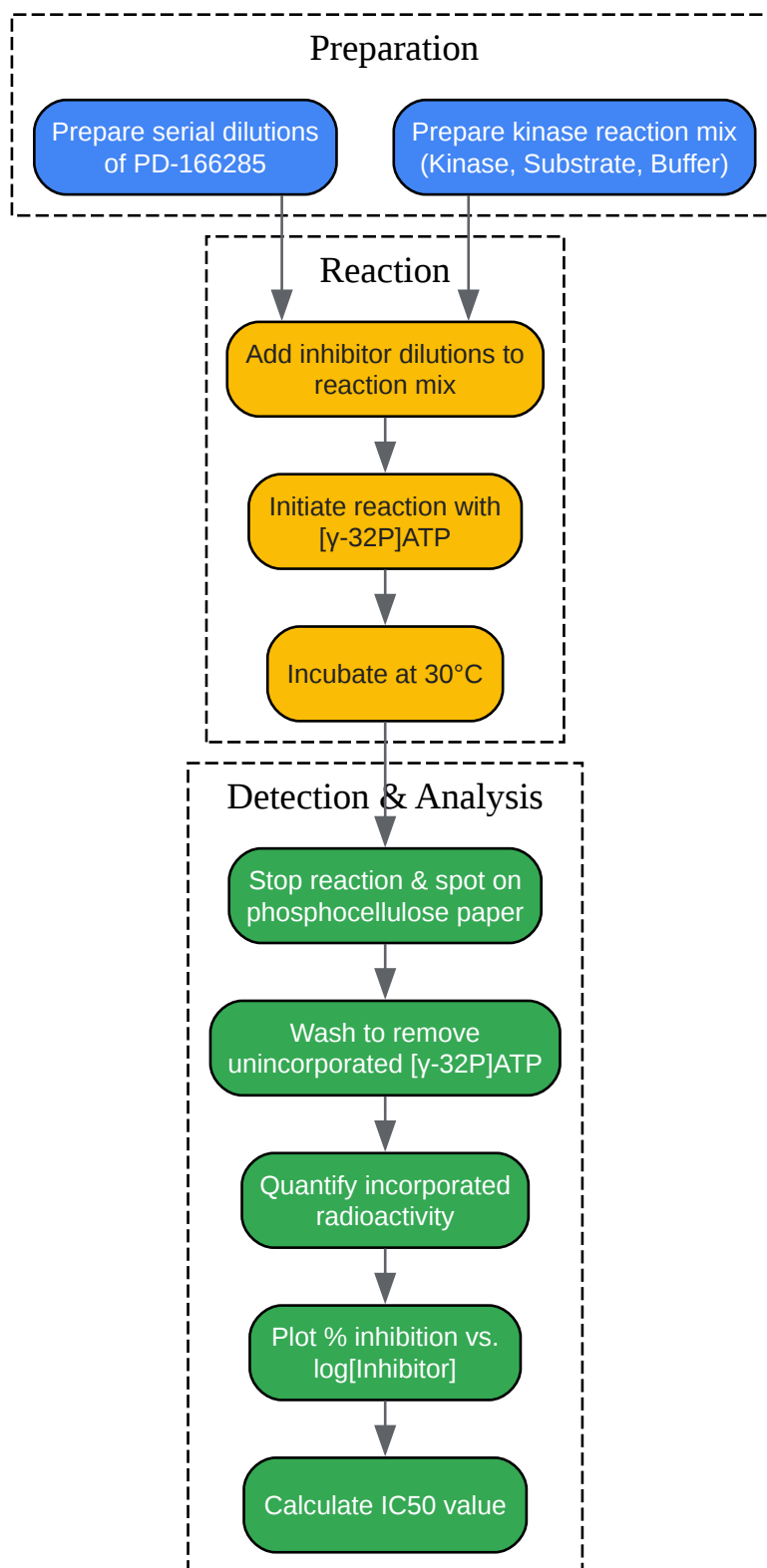
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is for comparative purposes.

## Mandatory Visualization

### Signaling Pathways Targeted by PD-166285

The following diagram illustrates the key signaling pathways inhibited by PD-166285. As an ATP-competitive inhibitor, it blocks the catalytic activity of receptor and non-receptor tyrosine kinases, thereby impeding downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.





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## References

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